Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2,5-Diphenyl-1,3-thiazole-4-carboxylic Acid Executive Summary & Molecular Identity The precise characterization of 2,5-diphenyl-1,3-thiazole-4-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2,5-Diphenyl-1,3-thiazole-4-carboxylic Acid
Executive Summary & Molecular Identity
The precise characterization of 2,5-diphenyl-1,3-thiazole-4-carboxylic acid is critical for researchers engaged in structure-activity relationship (SAR) studies, particularly in the development of anti-inflammatory agents and kinase inhibitors.[1] As a lipophilic acid bearing two phenyl domains on a thiazole core, its molecular weight serves as a fundamental anchor for stoichiometric calculations, mass spectrometry calibration, and solubility modeling.[1]
This guide moves beyond the basic scalar value of molecular weight, providing a comprehensive technical profile that integrates synthetic protocols, analytical validation, and biopharmaceutical properties.[1]
Table 1: Molecular Constants & Identifiers
Property
Value
Context
Chemical Formula
Stoichiometric Basis
Molar Mass (Average)
281.33 g/mol
For Weighing & Synthesis
Monoisotopic Mass
281.0510 g/mol
For High-Res Mass Spec (HRMS)
Exact Mass
281.051049 Da
Theoretical Baseline
Element Composition
C (68.31%), H (3.94%), N (4.98%), O (11.37%), S (11.40%)
Elemental Analysis Validation
Predicted pKa
3.2 ± 0.5
Acidic (Carboxylic moiety)
Predicted LogP
4.2 - 4.8
High Lipophilicity
Synthetic Architecture: The Hantzsch Protocol
The synthesis of 2,5-diphenyl-1,3-thiazole-4-carboxylic acid relies on the Hantzsch Thiazole Synthesis , a condensation reaction between a thioamide and an
Critical Regiochemical Note:
To achieve the 2,5-diphenyl substitution pattern with the carboxylic acid at position 4, the choice of the
-halo ketone is non-negotiable.[1] Standard reagents often yield the 2,4-diphenyl isomer.[1] You must use ethyl 3-bromo-2-oxo-3-phenylpropanoate (or its acid equivalent) reacting with thiobenzamide .[1]
Reaction Pathway Diagram
Figure 1: Step-wise Hantzsch condensation pathway targeting the 2,5-diphenyl-4-carboxy regiochemistry.[1]
Dissolve Thiobenzamide (10 mmol, 1.37 g) in 20 mL of anhydrous ethanol in a round-bottom flask.
Add Ethyl 3-bromo-2-oxo-3-phenylpropanoate (11 mmol) dropwise at room temperature.
Critical Control Point: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The formation of the thiazole ring is driven by the elimination of water.
Cool to room temperature.[1] The ester precipitate often forms upon cooling. If not, concentrate in vacuo and recrystallize from ethanol.
Hydrolysis (Ester to Acid):
Suspend the isolated ester in a 1:1 mixture of THF and Water (20 mL).[1]
Add LiOH (3.0 eq) and stir at ambient temperature for 12 hours.
Validation: The reaction is complete when the non-polar ester spot disappears on TLC, replaced by a baseline spot (the carboxylate salt).
Workup & Isolation:
Evaporate the THF under reduced pressure.
Acidify the remaining aqueous phase to pH 2 using 1M HCl.[1]
The target compound, 2,5-diphenyl-1,3-thiazole-4-carboxylic acid , will precipitate as a white to off-white solid.[1]
Filter, wash with cold water, and dry under vacuum.[1]
Analytical Characterization & Validation
Trustworthiness in chemical reporting requires self-validating spectral data.[1] Do not rely solely on melting point.
Mass Spectrometry (MS)
Technique: ESI-MS (Negative Mode preferred for carboxylic acids).[1]
Absence of Singlet: Unlike 2-phenylthiazole-4-carboxylic acid, there is no singlet around 8.0-8.5 ppm for the C5-H thiazole proton, confirming substitution at position 5.[1]
Biopharmaceutical Implications
For drug development professionals, the molecular weight (281.[1]33) places this molecule in an optimal "Fragment-Based" or "Lead-Like" space, but its physicochemical properties require careful formulation strategies.[1]
Requires DMSO stock or basic buffer (pH > 7.[1]4) for assays.
Metabolic Stability
Moderate
The 2,5-diphenyl motif is susceptible to CYP450 oxidation (hydroxylation on phenyl rings).[1]
Formulation Note: Due to the pKa (~3.2), this compound exists as an anion at physiological pH (7.4).[1] While this aids solubility compared to the neutral form, the high lipophilicity of the two phenyl rings (LogP > 4) suggests a high affinity for plasma protein binding.[1]
References
Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft.
PubChem. (2023).[1] "Compound Summary: 2-Phenyl-1,3-thiazole-4-carboxylic acid (Analog Reference)." National Library of Medicine.[1] [1]
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
Bramley, S. E., et al. (1987).[1][2] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1.
Comprehensive Guide to the Physicochemical Profiling of Diphenylthiazole Carboxylic Acid Derivatives
Executive Summary: The Thiazole Scaffold in Modern Discovery Diphenylthiazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science. Characterized by the fusion of a fiv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Thiazole Scaffold in Modern Discovery
Diphenylthiazole carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry and materials science. Characterized by the fusion of a five-membered thiazole ring with two phenyl substituents and a carboxyl moiety, these compounds bridge the gap between small-molecule lipophilicity and specific target binding affinity.
Their utility spans from non-steroidal anti-inflammatory drugs (NSAIDs) to fluorescent probes for bio-imaging.[1] However, their development is often bottlenecked by poor aqueous solubility and complex solid-state polymorphism.[1] This guide provides a rigorous technical analysis of their physical properties, offering researchers a roadmap for characterization and optimization.
The physicochemical behavior of diphenylthiazole carboxylic acids is dictated by the regiochemistry of the phenyl and carboxyl groups. The most synthetically accessible isomer via the Hantzsch synthesis is 2,4-diphenylthiazole-5-carboxylic acid .[1]
Aromaticity: The thiazole ring is a
-electron aromatic system.[1] The sulfur atom acts as an electron donor (+M effect), while the nitrogen acts as an electron acceptor (-I effect).
Conjugation: The phenyl rings at positions 2 and 4 extend the
-conjugation, significantly lowering the HOMO-LUMO gap compared to unsubstituted thiazole. This conjugation is responsible for the compound's UV absorption and potential fluorescence.
Acidity: The carboxylic acid at position 5 is attached to an electron-deficient carbon (due to the adjacent nitrogen), making these derivatives slightly more acidic than benzoic acid.
Crystal Habit and Polymorphism
In the solid state, these derivatives typically form stable monoclinic or triclinic lattices.
Packing Forces: The crystal lattice is stabilized by a combination of:
Strong Hydrogen Bonding: The carboxylic acid groups usually form centrosymmetric dimers (
motif) via O–H···O interactions.
Stacking: The planar diphenylthiazole core facilitates face-to-face or offset stacking (centroid distances ~3.6–3.8 Å), contributing to high melting points.[1]
Melting Point: Typically high, ranging from 190°C to >230°C depending on substituents.[1] This high lattice energy correlates with low intrinsic solubility.[1]
Physicochemical Profile
Solubility and Lipophilicity (LogP/LogD)
The presence of two phenyl rings renders the scaffold highly lipophilic.
Property
Typical Range
Mechanistic Insight
LogP (Octanol/Water)
3.5 – 5.2
High lipophilicity due to the diphenyl motif.[1] Requires formulation strategies (e.g., salts, amorphous solid dispersions) for bioavailability.
LogD (pH 7.4)
1.5 – 3.0
At physiological pH, the carboxylic acid is ionized (COO⁻), significantly lowering the distribution coefficient and improving aqueous solubility.
The electron-withdrawing nature of the thiazole ring enhances acidity compared to benzoic acid (pKa ~4.2).
Spectroscopic Signatures (Fluorescence)
While simple thiazoles are weakly fluorescent, diphenylthiazole derivatives exhibit significant photoluminescence due to extended conjugation and "push-pull" electronic systems if electron-donating groups (EDGs) are present on the phenyl rings.
An In-depth Technical Guide to the Core Differences Between 2,4-Diphenyl and 2,5-Diphenyl Thiazole Isomers
Abstract Constitutional isomerism, the phenomenon where molecules share the same molecular formula but differ in the connectivity of their atoms, represents a fundamental concept in chemical and pharmaceutical sciences....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Constitutional isomerism, the phenomenon where molecules share the same molecular formula but differ in the connectivity of their atoms, represents a fundamental concept in chemical and pharmaceutical sciences. The subtle repositioning of a functional group can dramatically alter a molecule's steric profile, electronic distribution, and ultimately, its biological activity and material properties. This guide provides a detailed comparative analysis of two such isomers: 2,4-diphenylthiazole and 2,5-diphenylthiazole. We will explore the distinct synthetic pathways required for their selective preparation, delve into a comparative analysis of their structural and spectroscopic characteristics, and discuss how these isomeric differences translate into divergent applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-property relationships in heterocyclic chemistry.
Introduction: The Thiazole Scaffold and the Significance of Isomerism
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in a multitude of FDA-approved drugs and biologically active agents.[1] When substituted with functional groups, such as phenyl rings, the resulting derivatives exhibit a vast chemical space.
The distinction between 2,4-diphenylthiazole and 2,5-diphenylthiazole is a classic example of how positional isomerism dictates molecular behavior. The placement of the phenyl groups on the thiazole core fundamentally alters the molecule's symmetry, electronic conjugation, and steric hindrance, leading to unique chemical fingerprints and functional outcomes. Understanding these differences is paramount for the rational design of novel therapeutics and advanced materials.
Divergent Synthetic Strategies: Selectively Accessing Each Isomer
The regioselective synthesis of diphenylthiazole isomers requires distinct and carefully chosen chemical strategies. The classical Hantzsch synthesis is highly effective for one isomer, while modern methodologies are required to efficiently access the other.
Synthesis of 2,4-Diphenylthiazole via Hantzsch Thiazole Synthesis
The most common and high-yielding route to 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis, first described in the late 19th century.[2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[2] For 2,4-diphenylthiazole, this translates to the reaction between thiobenzamide and 2-bromoacetophenone.
The mechanism proceeds via an initial S-alkylation of the thioamide's sulfur atom on the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4]
Caption: Hantzsch synthesis of 2,4-diphenylthiazole.
Experimental Protocol: Hantzsch Synthesis of 2,4-Diphenylthiazole [2][4]
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobenzamide (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If not, slowly add a weak base, such as an aqueous sodium carbonate solution, to neutralize the HBr byproduct and induce precipitation of the product.[4]
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol.
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 2,4-diphenylthiazole.
Synthesis of 2,5-Diphenylthiazole from N-Substituted α-Amino Acids
Synthesizing 2,5-disubstituted thiazoles via the Hantzsch method is often less straightforward and can lead to isomeric mixtures. A more recent and highly efficient metal-free approach utilizes readily available N-substituted α-amino acids.[5][6][7] This method provides excellent yields and regioselectivity for the 2,5-isomer.
The reaction proceeds by treating an N-substituted α-amino acid, such as N-benzyl-L-phenylalanine, with thionyl chloride (SOCl₂) and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5] SOCl₂ serves multiple roles: activating the carboxylic acid, providing the sulfur atom for the thiazole ring, and facilitating a deoxygenation step.[5]
biological activity of diphenyl-1,3-thiazole-4-carboxylic acid
An In-depth Technical Guide on the Biological Activity of the 2,5-Diphenyl-1,3-thiazole-4-carboxylic Acid Scaffold For Researchers, Scientists, and Drug Development Professionals Executive Summary The 2,5-diphenyl-1,3-th...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Biological Activity of the 2,5-Diphenyl-1,3-thiazole-4-carboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2,5-diphenyl-1,3-thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of this chemical core, with a particular focus on the potential therapeutic applications of its 4-carboxylic acid derivatives. While direct experimental data on 2,5-diphenyl-1,3-thiazole-4-carboxylic acid is emerging, this document synthesizes the current understanding of closely related analogues to project its likely pharmacological profile. Key findings indicate that this scaffold is a promising platform for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The primary mechanism for its anti-inflammatory and some of its anticancer effects appears to be the inhibition of cyclooxygenase (COX) enzymes. Furthermore, certain derivatives have shown potent inhibition of key oncogenic kinases such as EGFR and BRAF. This guide offers detailed experimental protocols and visual workflows to aid researchers in the exploration and development of this versatile therapeutic scaffold.
Introduction to the 2,5-Diphenyl-1,3-thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active compounds and approved pharmaceuticals.[1] When substituted with two phenyl groups at positions 2 and 5, the resulting 2,5-diphenyl-1,3-thiazole core offers a rigid, lipophilic framework that can be readily functionalized to interact with a variety of biological targets. The incorporation of a carboxylic acid group at the 4-position introduces a key functional handle that can significantly modulate the compound's physicochemical properties and biological activity. This acidic moiety can enhance aqueous solubility, provide a crucial hydrogen bonding point for receptor interaction, and alter the pharmacokinetic profile of the molecule. This guide will delve into the known biological activities of the diphenylthiazole scaffold and extrapolate the potential of its 4-carboxylic acid derivative as a therapeutic agent.
Synthesis of 2,5-Diphenyl-1,3-thiazole-4-carboxylic Acid Derivatives
The synthesis of the 2,5-diphenyl-1,3-thiazole-4-carboxylic acid core can be achieved through established methods of thiazole ring formation. A plausible and efficient synthetic route is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
A proposed synthetic pathway for ethyl 2,5-diphenyl-1,3-thiazole-4-carboxylate, a precursor to the target carboxylic acid, is outlined below. This would be followed by hydrolysis to yield the final carboxylic acid.
Caption: Proposed synthesis of 2,5-diphenyl-1,3-thiazole-4-carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 2,5-diphenyl-1,3-thiazole-4-carboxylate
Reaction Setup: To a solution of thiobenzamide (1 mmol) in ethanol (20 mL) in a round-bottom flask, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 mmol).
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water and stir.
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 2,5-diphenyl-1,3-thiazole-4-carboxylate.
Hydrolysis: The resulting ester can then be hydrolyzed to the carboxylic acid by refluxing with a base such as sodium hydroxide in an aqueous ethanol solution, followed by acidification.
Biological Activities of the 2,5-Diphenyl-1,3-thiazole Scaffold
Derivatives of the 2,5-diphenyl-1,3-thiazole scaffold have demonstrated a wide array of biological activities, with the most prominent being anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Numerous studies have highlighted the potential of diphenylthiazole derivatives as anticancer agents.[2][3] Their mechanism of action is often multi-targeted, contributing to their efficacy against a range of cancer cell lines.
Mechanism of Action:
Cyclooxygenase (COX) Inhibition: A significant body of evidence suggests that the anticancer effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated, at least in part, through the inhibition of COX enzymes, particularly COX-2.[3] COX-2 is often overexpressed in various cancers and contributes to tumor growth, angiogenesis, and metastasis. Diphenylthiazole derivatives have been shown to be potent COX inhibitors.[3]
Kinase Inhibition: Certain diphenylthiazole compounds have demonstrated remarkable inhibitory activity against key oncogenic kinases. For instance, derivatives have been identified with potent inhibitory effects on Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase, both of which are critical drivers in several human cancers.[2]
Caption: Multi-target anticancer mechanisms of diphenylthiazole derivatives.
Quantitative Data on Anticancer Activity of Diphenylthiazole Analogues
Note: The specific structures for these compound IDs can be found in the cited references.
Anti-inflammatory Activity
The anti-inflammatory properties of diphenylthiazole derivatives are closely linked to their anticancer activity through the shared mechanism of COX inhibition.[4] By blocking the production of prostaglandins, these compounds can effectively reduce inflammation.
Mechanism of Action:
Inflammation is often mediated by the enzymatic activity of COX-1 and COX-2, which convert arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs. The selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects associated with traditional NSAIDs. Several diphenylthiazole derivatives have demonstrated good COX-2 inhibitory activity and selectivity.[3][5]
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents. Diphenylthiazole derivatives have also been evaluated for their activity against a range of bacterial and fungal pathogens.[6]
Mechanism of Action:
The precise antimicrobial mechanism of action for diphenylthiazole derivatives is not as well-elucidated as their anti-inflammatory and anticancer mechanisms. However, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis or enzymatic activity.
Quantitative Data on Antimicrobial Activity of Phenylthiazole Analogues
Note: While specific MIC values are not provided in the abstract, the reference indicates potent activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of the 2,5-diphenyl-1,3-thiazole scaffold can be significantly influenced by the nature and position of substituents on the phenyl rings and the thiazole core.
Substituents on the Phenyl Rings: The presence of electron-withdrawing or electron-donating groups on the phenyl rings can modulate the electronic properties of the entire molecule, affecting its binding affinity to target proteins. For example, hydrophobic and non-polar groups at the C2 position of the thiazole have been shown to be favorable for anti-MRSA activity.[6]
Substitution at the 4-Position: The 4-position of the thiazole ring is a critical point for derivatization. The introduction of a carboxylic acid, as in the topic of this guide, or other functional groups like carboxamides, can introduce new interaction points and alter the molecule's overall properties.
The Role of the 4-Carboxylic Acid Moiety: A Predictive Analysis
While specific experimental data for 2,5-diphenyl-1,3-thiazole-4-carboxylic acid is limited in the current literature, we can make some informed predictions about the influence of the 4-carboxylic acid group based on established principles in medicinal chemistry:
Improved Pharmacokinetics: The carboxylic acid group is ionizable at physiological pH, which can increase the aqueous solubility of the parent molecule. This is often beneficial for oral bioavailability and formulation.
Enhanced Target Binding: The carboxylate can act as a hydrogen bond acceptor or donor, and can also form ionic interactions with positively charged residues (e.g., arginine, lysine) in the active site of a target protein. This can lead to increased binding affinity and potency. For COX enzymes, the carboxylic acid moiety is a common feature of many NSAIDs and is known to interact with a key arginine residue in the active site.
Modulation of Selectivity: The presence and position of the carboxylic acid can influence the selectivity of the compound for different enzyme isoforms, such as COX-1 versus COX-2.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and widely used animal model to evaluate the anti-inflammatory activity of new compounds.
Step-by-Step Protocol:
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week.
Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally to the animals. A control group receives the vehicle.
Induction of Inflammation: After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.
Conclusion and Future Perspectives
The 2,5-diphenyl-1,3-thiazole scaffold represents a highly promising platform for the development of new therapeutic agents with a diverse range of biological activities. The evidence strongly suggests its potential as a source of novel anticancer and anti-inflammatory drugs, primarily through the inhibition of COX enzymes and key oncogenic kinases. The introduction of a 4-carboxylic acid moiety is a rational design strategy to potentially enhance the pharmacokinetic properties and target interactions of this scaffold.
Future research should focus on the targeted synthesis and biological evaluation of 2,5-diphenyl-1,3-thiazole-4-carboxylic acid and its derivatives. Comprehensive in vitro and in vivo studies are warranted to elucidate its precise mechanisms of action, determine its efficacy and safety profiles, and fully realize its therapeutic potential.
References
El-Sayed, M. A., et al. (2017). Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities. European Journal of Medicinal Chemistry, 138, 910-927. [Link]
Request PDF | Novel Diphenylthiazole Derivatives with Multi-Target Mechanism: Synthesis, Docking study, Anticancer and Anti-Inflammatory Activities | Over the last few decades, a growing body of studies addressed the anticancer activity of NSAIDs, particularly selective COX-2 inhibitors.... | Find, read and cite all the research you need on ResearchGate. [Link]
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). Molecules, 30(12), 2849. [Link]
Abdelazeem, A. H., et al. (2015). Design, synthesis and biological evaluation of novel diphenylthiazole-based cyclooxygenase inhibitors as potential anticancer agents. Bioorganic & Medicinal Chemistry, 23(1), 126-136. [Link]
Synthesis and evaluation of novel diphenylthiazole derivatives as potential anti-inflammatory agents. (2015). Medicinal Chemistry Research, 24(10), 3724-3734. [Link]
Inflammation pathways and inhibition by targeting of the enzymes COX-2,... - ResearchGate. [Link]
Haroon, M., et al. (2015). Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). European Journal of Medicinal Chemistry, 95, 473-484. [Link]
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. (2020). Scientific Reports, 10(1), 1-19. [Link]
In vitro anticancer, antioxidant, antimicrobial, antileishmanial, enzymes inhibition and in vivo anti-inflammatory activities of - -ORCA - Cardiff University. [Link]
Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 27. [Link]
He, G., et al. (2020). Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. Bioorganic & Medicinal Chemistry Letters, 30(20), 127376. [Link]
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Organic Chemistry, 26(12), 1146-1175. [Link]
Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024). Molecules, 29(1), 245. [Link]
Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4(5H)-one Derivatives. (2013). Indian Journal of Pharmaceutical Sciences, 75(5), 599-604. [Link]
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022). Molecules, 27(19), 6649. [Link]
Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. (2025). Journal of Chemical Education, 102(12), 4725-4731. [Link]
Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). (2015). European Journal of Medicinal Chemistry, 95, 473-484. [Link]
Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci | Request PDF. [Link]
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). Molecules, 30(12), 2849. [Link]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2016). Research in Pharmaceutical Sciences, 11(4), 277-283. [Link]
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The Thiazole Carboxylic Acid Scaffold: A Technical Guide to Design, Synthesis, and Therapeutic Utility
Executive Summary The thiazole carboxylic acid scaffold represents a privileged structure in medicinal chemistry, bridging the gap between classical aromatic acids (like benzoic acid) and polar heterocyclic pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thiazole carboxylic acid scaffold represents a privileged structure in medicinal chemistry, bridging the gap between classical aromatic acids (like benzoic acid) and polar heterocyclic pharmacophores. Its utility is exemplified by Febuxostat , a potent xanthine oxidase inhibitor, but its application extends into GPCR modulation (GPR40/120) and anti-infectives. This guide dissects the scaffold's physicochemical advantages, synthetic accessibility via the Hantzsch cyclization, and critical structure-activity relationships (SAR).
The thiazole ring is a five-membered aromatic heterocycle containing sulfur at position 1 and nitrogen at position 3.[1] When functionalized with a carboxylic acid (typically at C4 or C5), the scaffold offers distinct advantages over its phenyl bioisosteres (benzoic acids).
Electronic Profile and pKa Modulation
Unlike the benzene ring, the thiazole ring is electron-deficient, particularly at the C2 position. This electron-withdrawing nature significantly influences the acidity of the attached carboxyl group.
Property
Benzoic Acid
Thiazole-4-carboxylic Acid
Thiazole-5-carboxylic Acid
Impact on Drug Design
pKa
~4.2
~3.0 - 3.5
~3.3 - 3.8
Thiazole acids are more acidic, ensuring full ionization at physiological pH (7.4), strengthening ionic interactions with basic residues (Arg, Lys).
LogP
1.87
~0.6 (Est.)
~0.6 (Est.)
Lower lipophilicity improves aqueous solubility compared to phenyl analogs.
Geometry
Hexagonal (120° angles)
Pentagonal (<120° internal)
Pentagonal
Alters the vector of the carboxylate, potentially accessing different sub-pockets in the active site.
H-Bonding
Donor/Acceptor (COOH)
Donor/Acceptor + Ring N
Donor/Acceptor + Ring N
The ring nitrogen (N3) acts as an additional weak H-bond acceptor.
Bioisosterism
The thiazole carboxylic acid is often deployed as a bioisostere for:
Benzoic Acid: To lower LogP and increase acidity.
Pyridine Carboxylic Acid: To introduce a sulfur atom for specific lipophilic interactions (sulfur is a "soft" atom capable of interactions with aromatic residues via
-sulfur bonding).
Synthetic Architectures
The construction of thiazole carboxylic acids generally relies on the Hantzsch Thiazole Synthesis , a robust condensation reaction between a thioamide and an
-halo carbonyl compound.
The Hantzsch Protocol (Mechanism & Regioselectivity)
The reaction is highly regioselective. The sulfur atom of the thioamide acts as the nucleophile, attacking the
-carbon of the halide. This is followed by a dehydrative cyclization involving the amide nitrogen and the ketone carbonyl.
For Thiazole-4-carboxylic acids: React a thioamide with bromopyruvate (ethyl or methyl ester).
For Thiazole-5-carboxylic acids: React a thioamide with an
Figure 1: The Hantzsch synthesis pathway for generating thiazole carboxylic acids. The modularity allows for diverse substitution at R (via thioamide) and R' (via keto ester).
Medicinal Chemistry Case Study: Febuxostat
Febuxostat (Uloric/Adenuric) is the archetypal drug featuring this scaffold. It is a non-purine selective inhibitor of Xanthine Oxidase (XO), used to treat hyperuricemia (gout).[2][3][4]
Binding Mode: The thiazole ring sits in a hydrophobic channel leading to the molybdenum center. The carboxylic acid forms a critical salt bridge/hydrogen bond network with Arg880 and Thr1010 in the XO active site [1].
SAR Analysis
The optimization of Febuxostat reveals why the thiazole acid was superior to alternatives:
The Acid (C5 Position): Essential for anchoring the molecule via ionic interaction with Arg880. Esterification or reduction to alcohol abolishes activity.
The Methyl Group (C4 Position): Provides a conformational lock. It restricts rotation of the carboxylate, pre-organizing it for binding, and fills a small hydrophobic pocket.
The Thiazole Core: Provided superior potency compared to imidazole or oxazole analogs, likely due to the sulfur atom's lipophilic contribution and the specific geometry it enforces between the aryl tail and the acid head [2].
Febuxostat SAR Diagram
Figure 2: Structure-Activity Relationship (SAR) map of Febuxostat, highlighting the specific role of the thiazole-5-carboxylic acid core.
Emerging Applications
Beyond enzyme inhibition, the scaffold is gaining traction in GPCR medicinal chemistry.[5]
GPR40 (FFAR1) Agonists
Free Fatty Acid Receptor 1 (GPR40) agonists are targets for Type 2 Diabetes.[6][7] The endogenous ligands are long-chain fatty acids.
Strategy: Synthetic agonists often require an acidic headgroup to mimic the carboxylate of fatty acids.
Thiazole Role: Thiazole carboxylic acids (and their acetic/propionic acid derivatives) serve as robust, metabolically stable replacements for the labile phenylpropanoic acid moiety found in early candidates like Fasiglifam. The thiazole ring reduces oxidative metabolism (beta-oxidation) associated with aliphatic chains [3].
Experimental Protocols
Protocol: Synthesis of Ethyl 2-phenyl-4-methylthiazole-5-carboxylate
A self-validating Hantzsch synthesis protocol.
Reagents:
Thiobenzamide (1.0 eq)
Ethyl 2-chloroacetoacetate (1.1 eq)
Ethanol (Absolute)
Procedure:
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Thiobenzamide (1.37 g, 10 mmol) in Ethanol (20 mL).
Reaction: Heat the mixture to reflux (80°C) for 4–6 hours.
Self-Validation (TLC): Monitor using Hexane:EtOAc (4:1). The starting thioamide (usually lower Rf) should disappear, replaced by a highly fluorescent spot (UV 254nm) of the thiazole product.
Workup: Cool the reaction to room temperature. The product often precipitates as a hydrochloride salt or free base upon cooling.
If solid forms: Filter and wash with cold ethanol.
If liquid remains: Evaporate solvent, neutralize with saturated NaHCO3, and extract with Ethyl Acetate.
Hydrolysis (to Free Acid):
Dissolve the ester (1.0 eq) in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.
Acidify with 1M HCl to pH 3. The carboxylic acid will precipitate as a white solid.
Characterization Checkpoints:
1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet/triplet signals upon hydrolysis. The carboxylic acid proton is often broad/invisible or very downfield (>12 ppm). The methyl group at C4 typically appears as a singlet around 2.6–2.7 ppm.
References
Okamoto, K., et al. (2003). Crystal structures of the oxidized and reduced forms of the enzyme xanthine oxidase.Proceedings of the National Academy of Sciences , 100(3), 815–820. Link
Takano, Y., et al. (2005). Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/oxidoreductase.Life Sciences , 76(16), 1835-1847. Link
Christiansen, E., et al. (2013). Discovery of TUG-469, a Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for the Treatment of Type 2 Diabetes.Journal of Medicinal Chemistry , 56(3), 982–992. Link
Metzger, J. V. (1979). Thiazoles and their Benzo Derivatives.[8]Comprehensive Heterocyclic Chemistry . (General Reference for Hantzsch Synthesis).
Application Note & Protocol: A Guide to the Synthesis of 2,5-Diphenyl-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, two-step protocol for the synthesis of 2,5-diphenyl-1,3-thiazole-4-carboxylic acid, a valuable heterocyclic scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step protocol for the synthesis of 2,5-diphenyl-1,3-thiazole-4-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis leverages the classic Hantzsch thiazole synthesis followed by ester hydrolysis. This guide is designed to provide not only a step-by-step procedure but also the underlying mechanistic principles and practical insights to ensure a successful and reproducible outcome.
Thiazole rings are privileged structures found in a wide array of pharmaceuticals and biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The targeted 2,5-diphenyl substituted thiazole carboxylic acid serves as a crucial building block for the development of novel chemical entities. This protocol begins with commercially available thiobenzamide and constructs the thiazole core via a robust cyclocondensation reaction, followed by saponification to yield the final acid.
Part 1: Overall Reaction Scheme
The synthesis is performed in two distinct stages:
Hantzsch Thiazole Synthesis: Cyclocondensation of thiobenzamide with ethyl 2-chloro-3-oxo-3-phenylpropanoate to form the ethyl ester intermediate.
Saponification: Base-mediated hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Part 2: Reaction Mechanism
Step A: The Hantzsch Thiazole Synthesis
The formation of the 2,5-diphenyl-1,3-thiazole-4-carboxylate core is a prime example of the Hantzsch thiazole synthesis, a reliable method for creating thiazole rings from α-haloketones and thioamides.[2][3][4]
The mechanism proceeds through several key steps:
Nucleophilic Attack: The sulfur atom of thiobenzamide, being a soft nucleophile, attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloro-3-oxo-3-phenylpropanoate. This is a classic SN2 reaction that displaces the chloride ion and forms an S-alkylated intermediate.
Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl.
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the fully aromatic and stable thiazole ring. This aromatization is the thermodynamic driving force for the reaction.
Step B: Saponification (Ester Hydrolysis)
The conversion of the ethyl ester to the carboxylic acid is a standard base-catalyzed hydrolysis (saponification).[5]
Nucleophilic Acyl Substitution: A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the ethoxide ion as the leaving group.
Proton Transfer: The ethoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This step is essentially irreversible and drives the reaction to completion.
Acidification: In a separate workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, precipitating the final, neutral 2,5-diphenyl-1,3-thiazole-4-carboxylic acid product.[6][7]
Part 3: Experimental Protocol
Materials and Reagents
Proper preparation and handling of reagents are critical for success. Ensure all glassware is thoroughly dried before use.
Part A: Synthesis of Ethyl 2,5-diphenyl-1,3-thiazole-4-carboxylate
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiobenzamide (1.37 g, 10.0 mmol).
Dissolution: Add 40 mL of absolute ethanol to the flask and stir the mixture until the thiobenzamide is fully dissolved.
Reagent Addition: Carefully add ethyl 2-chloro-3-oxo-3-phenylpropanoate (2.27 g, 10.0 mmol) to the solution.
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes. A solid precipitate should form.
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
Washing: Wash the collected solid cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
Drying: Dry the product, ethyl 2,5-diphenyl-1,3-thiazole-4-carboxylate, under vacuum. The expected yield is typically high for Hantzsch syntheses.[2]
Part B: Hydrolysis to 2,5-diphenyl-1,3-thiazole-4-carboxylic acid
Setup for Hydrolysis: In a 100 mL round-bottom flask, suspend the dried ethyl ester from Part A (e.g., 8.0 mmol) in a mixture of 30 mL of ethanol and 15 mL of 10% aqueous sodium hydroxide solution.
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The suspension should become a clear, homogeneous solution as the reaction proceeds.
Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture using a rotary evaporator.
Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add 2M hydrochloric acid dropwise until the pH of the solution is approximately 2-3. A thick, white precipitate will form.
Isolation: Collect the precipitated solid by vacuum filtration.
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.
Drying and Purification: Dry the solid product under vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.
Characterization of Final Product
The identity and purity of the final product, 2,5-diphenyl-1,3-thiazole-4-carboxylic acid, should be confirmed using standard analytical techniques:
¹H NMR: Expect aromatic proton signals for the two phenyl rings and a characteristic signal for the acidic proton of the carboxylic acid.
¹³C NMR: Expect signals corresponding to the aromatic carbons, the thiazole ring carbons, and the carbonyl carbon of the carboxylic acid.
FT-IR (KBr): Look for a broad O-H stretch (around 2500-3300 cm⁻¹) characteristic of a carboxylic acid, a sharp C=O stretch (around 1700 cm⁻¹), and C=N/C=C stretches for the heterocyclic and phenyl rings.
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₆H₁₁NO₂S (281.33 g/mol ).
Part 4: Workflow Visualization
The following diagram outlines the complete synthetic and purification workflow.
Caption: Workflow for the synthesis of 2,5-diphenyl-1,3-thiazole-4-carboxylic acid.
References
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
ResearchGate. The Hantzsch Thiazole Synthesis. Available from: [Link]
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
Google Patents. Processes for preparing thiazole carboxylic acids. (US3274207A).
Patel, D., et al. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances. Available from: [Link]
Google Patents. A kind of method for preparing thiazole-4-carboxylic acid. (CN102372680A).
Organic Syntheses. Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Available from: [Link]
Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis of thioacids and related compounds. Available from: [Link]
Sci-Hub. Some Conversions of Thiazoline Carboxylic Acid Esters. Available from: [Link]
Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Available from: [Link]
Oncotarget. SYNTHESIS OF SC99 AND ITS ANALOGS. Available from: [Link]
Chemistry LibreTexts. Hydrolysis of Thioesters, Esters, and Amides. Available from: [Link]
Medicinal & Chemical Research. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
Silverberg, L. J., et al. (2015). Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. International Journal of Chemistry. Available from: [Link]
PubChem. Ethyl 2-chloro-3-oxo-3-phenylpropanoate. Available from: [Link]
SpectraBase. Thiazole-4-carboxylic acid, 2-(5-benzofurazanyl)-, phenyl ester. Available from: [Link]
Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available from: [Link]
International Journal of Molecular Sciences. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available from: [Link]
ResearchGate. Photophysical properties of 2,5-diphenyl-thiazolo[5,4-d]thiazole. Available from: [Link]
Science of Synthesis. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Available from: [Link]
Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available from: [Link]
DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available from: [Link]
MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]
Application Note: Functionalization of Diphenyl-1,3-thiazole-4-carboxylic Acid
Introduction: The Privileged Scaffold Diphenyl-1,3-thiazole-4-carboxylic acid (specifically the 2,5-diphenyl isomer) represents a "privileged scaffold" in medicinal chemistry. Its topology mimics the triaryl templates fo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold
Diphenyl-1,3-thiazole-4-carboxylic acid (specifically the 2,5-diphenyl isomer) represents a "privileged scaffold" in medicinal chemistry. Its topology mimics the triaryl templates found in COX-2 inhibitors, PPAR agonists, and CFTR modulators.
However, this scaffold presents distinct synthetic challenges:
Steric Congestion: The phenyl group at C5 imposes significant steric hindrance on the C4-carboxylic acid, complicating standard amide couplings.
Solubility: The rigid, planar tricyclic system often leads to poor solubility in standard organic solvents (DCM, EtOAc), necessitating polar aprotic systems (DMF, DMSO).
Electronic Bias: The two phenyl rings are electronically distinct, offering a handle for regioselective late-stage functionalization.
This guide provides field-proven protocols to overcome these barriers, focusing on high-fidelity transformations.
Chemo-Physical & Reactivity Profile
Before initiating synthesis, understand the electronic landscape of the molecule.
Reactivity Map
The 2,5-diphenyl-1,3-thiazole core is not electronically uniform.
C4-COOH: The primary handle. Sterically crowded by the C5-phenyl.
C5-Phenyl: Electronically activated . The sulfur atom at position 1 donates electron density into the C5 position via resonance, making this phenyl ring more susceptible to Electrophilic Aromatic Substitution (SEAr) than the C2-phenyl.
C2-Phenyl: Electronically deactivated . The C=N bond at position 3 withdraws electron density, making this ring less reactive toward electrophiles.
Figure 1: Reactivity profile of the 2,5-diphenylthiazole scaffold. Green indicates high reactivity toward electrophiles; Red indicates low reactivity.
Core Protocol 1: The "Sterically Demanding" Amide Coupling
Challenge: Standard EDC/NHS or carbodiimide couplings often fail or proceed with low conversion due to the steric bulk of the C5-phenyl group shielding the C4-carboxylate.
Solution: Use T3P (Propylphosphonic anhydride) or Acid Chloride activation . T3P is preferred for its high reactivity in sterically hindered systems and easy workup.
Solvent: Dry DMF (essential for solubility) or 2-MeTHF.
Step-by-Step Protocol
Dissolution: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in dry DMF (5 mL). Note: If the acid does not dissolve completely, mild heating (40°C) is acceptable.
Base Addition: Add DIPEA (3.0 mmol) dropwise. The solution should become clear as the carboxylate salt forms.
Amine Addition: Add the amine (1.2 mmol). Stir for 5 minutes.
Activation: Add T3P solution (2.0 mmol) dropwise at 0°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.
Checkpoint: Monitor by LC-MS. If conversion is <50% after 6 hours, heat to 60°C. The T3P reagent is thermally stable.
Workup (Self-Validating):
Dilute reaction with EtOAc (20 mL).
Wash with 10% Citric Acid (2 x 10 mL) to remove unreacted amine and DIPEA.
Wash with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted starting acid and T3P byproducts (water-soluble).
Wash with Brine, dry over Na₂SO₄, and concentrate.
Alternative (Stubborn Amines): Convert acid to acid chloride using SOCl₂ (5 equiv) and cat. DMF (1 drop) in Toluene at 80°C for 2 hours. Evaporate to dryness, then react with amine/DIPEA in DCM.
Context: Converting the carboxylic acid to a 1,2,4-oxadiazole improves metabolic stability and membrane permeability.
Method: A robust two-step sequence via the acyl hydrazide.
Step 1: Acyl Hydrazide Formation
Activate acid (1.0 equiv) with CDI (1.2 equiv) in dry THF/DMF (4:1). Stir 1h at RT until CO₂ evolution ceases.
Objective: Introduce a halogen handle on the phenyl rings without de novo synthesis.
Mechanism: The C5-phenyl ring is activated by the sulfur atom (resonance donor). The C2-phenyl is deactivated. Therefore, bromination occurs selectively at the para-position of the C5-phenyl ring .
Protocol: Regioselective Bromination
Reagents: N-Bromosuccinimide (NBS) (1.05 equiv), H₂SO₄ (cat.), or AcOH/TFA.
Solvent: DMF or Acetonitrile.
Dissolve: 2,5-Diphenyl-1,3-thiazole-4-carboxylic acid (1.0 mmol) in DMF (5 mL).
Add: NBS (1.05 mmol) in one portion.
Catalyst: Add TFA (0.5 mL) to accelerate the reaction.
Stir: Heat to 60°C for 4 hours.
Outcome: The primary product will be 2-phenyl-5-(4-bromophenyl)-1,3-thiazole-4-carboxylic acid .
Verification: 1H NMR will show an AA'BB' system for the C5-phenyl ring, while the C2-phenyl protons remain as a multiplet.
QC & Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Solubility
Planar stacking of phenyl rings.
Use DMSO/MeOH mixtures for LCMS. For reactions, use DMF or NMP. Avoid pure DCM.
Incomplete Coupling
Steric hindrance at C4.
Switch from EDC/HOBt to T3P or HATU . Heat to 50°C.
Ester Hydrolysis Failure
Steric shielding of ester.
If hydrolyzing an ester precursor, use KOH (5 eq) in EtOH/H₂O at reflux. LiOH/THF is often too mild.
Regioisomer Confusion
Hantzsch synthesis ambiguity.
Verify structure by NOESY NMR. Cross-peak between Thiazole-C5 substituent and Phenyl-ortho protons confirms position.
Decision Tree: Amide Coupling Workflow
Figure 2: Decision matrix for selecting the optimal amide coupling strategy based on amine nucleophilicity and steric demands.
References
General Thiazole Chemistry & Reactivity
Thiazole-4-carboxylic acid properties and applications.[1] PubChem.[1][2] Link
Amide Coupling Strategies (T3P)
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Org.[3][4][5] Process Res. Dev. 2016, 20, 2, 140–177. Link
Oxadiazole Synthesis
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." J. Med. Chem. 2012, 55, 5, 1817–1830. Link
Hantzsch Thiazole Synthesis (Precursor Synthesis)
Microwave-assisted Hantzsch thiazole synthesis. PMC. Link
Regioselectivity in Electrophilic Substitution
Regioselectivity in Electrophilic Aromatic Substitutions. LibreTexts. Link
Technical Support Center: Hantzsch Thiazole Synthesis Optimization
Ticket ID: HTS-OPT-2026 Subject: Improving Yield & Purity in Thiazole Construction Assigned Specialist: Senior Application Scientist Core Directive & Mechanistic Logic Welcome to the technical support hub for Hantzsch th...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: HTS-OPT-2026
Subject: Improving Yield & Purity in Thiazole Construction
Assigned Specialist: Senior Application Scientist
Core Directive & Mechanistic Logic
Welcome to the technical support hub for Hantzsch thiazole synthesis. If you are experiencing low yields (<50%), sticky tars, or difficult purifications, the root cause often lies in the arrested dehydration of the intermediate or regiochemical drift due to pH imbalances.
The Hantzsch synthesis is not a single step; it is a cascade:
Alkylation: The sulfur of the thioamide attacks the -haloketone.[1]
Cyclization: The nitrogen attacks the carbonyl carbon.[2]
Dehydration: The resulting hydroxythiazoline loses water to aromatize.
The Failure Point: Many protocols fail because they assume Step 3 is spontaneous. In hindered or neutral systems, the 4-hydroxythiazoline intermediate is stable and does not dehydrate, leading to a "wet" solid or oil that decomposes upon workup.
Diagnostic Hub (Troubleshooting Q&A)
Issue 1: "My reaction turns into a black, sticky tar instead of a precipitate."
Diagnosis: Polymerization of the
-haloketone or oxidative decomposition of the thioamide.
The Fix:
Use Fresh Reagents:
-Haloketones (like phenacyl bromide) are lachrymators and degrade to dark oils. Recrystallize them from ethanol before use.
The "Scavenger" Additive: Add 1.0 equiv of Sodium Acetate (NaOAc) or Triethylamine (TEA) .
Why? The reaction generates HBr/HCl. While acid catalyzes the dehydration, excess strong acid can protonate the thioamide nitrogen, reducing its nucleophilicity and stalling Step 2. A mild base buffers the solution, keeping the reaction moving without polymerizing the ketone.
Issue 2: "I see a product spot on TLC, but it disappears or decomposes during column chromatography."
Diagnosis: You likely isolated the 4-hydroxythiazoline intermediate , which is acid-sensitive and reverts or degrades on silica.
The Fix:
Force Dehydration: Do not stop the reaction when the starting material disappears.
Protocol Adjustment: After the initial reflux, add a catalytic amount of p-Toluenesulfonic acid (p-TSA) or Iodine (
) and reflux for an additional 30 minutes. This chemically forces the elimination of water, locking in the aromatic thiazole structure.
Issue 3: "The yield is low (<40%) despite clean TLC."
Diagnosis: Solubility losses. Thiazolium salts (hydrobromide salts) are often soluble in ethanol/water mixtures.
The Fix:
Basify the Workup: The product often precipitates as the HBr salt. Pour the reaction mixture into 5% aqueous
or . This liberates the free base, which is hydrophobic and precipitates immediately, dramatically increasing isolated yield.
Validated Experimental Protocols
Protocol A: The "Self-Validating" Refined Reflux
Best for: Standard synthesis, scale-up, and thermally stable substrates.
Best for: Library generation, difficult substrates, and improving yield by 15-20%.
Parameters:
Solvent: Ethanol or PEG-400 (Green alternative).
Temperature:
.
Time: 10–20 minutes.
Step-by-Step:
Combine
-haloketone (1.0 equiv) and thioamide (1.0 equiv) in a microwave vial.
Add 2 mL Ethanol (or PEG-400 for solvent-free workup).
Irradiate at 100 W /
for 15 minutes.
Workup:
If EtOH: Pour into water/alkali as above.
If PEG-400: Extract with ether/ethyl acetate; PEG remains in the aqueous layer.
Mechanistic Visualization
The following diagram illustrates the critical "Decision Point" where the reaction often stalls and how to push it forward.
Caption: The Hantzsch pathway showing the critical bottleneck at the hydroxythiazoline intermediate. Failure to force dehydration here leads to decomposition.
Data Center: Yield Comparison
Comparison of optimized protocols versus traditional methods based on recent literature.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removing Unreacted Thioamide from Thiazole Reaction Mixture
Role: Senior Application Scientist
Format: Technical Support Center (Troubleshooting & FAQs)
Protocol ID: THZ-PUR-001
Executive Summary:
The Hantzsch thiazole synthesis is a robust method for generating heterocycles, but it frequently suffers from a persistent "Hantzsch Hangover": unreacted thioamide. Because thioamides are often structurally similar to the product and possess significant lipophilicity, they "streak" on silica columns and co-elute with the desired thiazole.
This guide details three chemically distinct mechanisms to eliminate this impurity: pH-Swing Extraction (exploiting basicity), Electrophilic Scavenging (exploiting nucleophilicity), and Complexation Chromatography (exploiting soft-base character).
Module 1: The pH-Swing Extraction (Basicity Differential)
The Logic:
Thiazoles are weak bases (Conjugate Acid
). Thioamides are generally neutral in dilute acid. By tuning the pH, we can force the thiazole into the aqueous phase while the thioamide remains in the organic phase.
Applicability:
Works for: Alkyl/Aryl thiazoles.
Fails for: Thiazoles with strong electron-withdrawing groups (EWG) like
or , which lower the ring basicity below the threshold for protonation by dilute HCl.
Workflow Diagram
Figure 1: The pH-Swing protocol exploits the basic nitrogen of the thiazole ring to separate it from neutral impurities.
Step-by-Step Protocol
Dissolution: Dissolve the crude residue in a non-polar solvent (Dichloromethane or Diethyl Ether). Do not use Ethyl Acetate initially, as it can hydrolyze in strong acid.
Protonation: Extract the organic layer twice with 1.0 M HCl .
Checkpoint: The thiazole is now protonated (
) and resides in the aqueous layer. The thioamide remains in the organic layer.
Separation: Separate the layers. Keep the Aqueous layer.
Optional: Wash the aqueous layer once with fresh ether to remove trace neutrals.
Liberation: Cool the aqueous layer on ice. Slowly add 2.0 M NaOH or solid
until the pH reaches ~9–10. The solution will turn cloudy as the free-base thiazole precipitates.
Extraction: Extract the cloudy aqueous mixture 3x with Ethyl Acetate or DCM. Dry over
and concentrate.
Module 2: Electrophilic Scavenging (The "Kill" Method)
The Logic:
Thioamides are soft nucleophiles (sulfur).[1] By adding a highly reactive, water-soluble electrophile, we can alkylate the sulfur atom. This converts the lipophilic thioamide into a charged thioimidate salt , which is easily washed away with water.
Reagent:Bromoacetic Acid (Preferred) or Benzyl Bromide.
Reaction Mechanism
Figure 2: Conversion of lipophilic thioamide to a hydrophilic salt via S-alkylation.
Step-by-Step Protocol
Assessment: Estimate the amount of unreacted thioamide (via TLC or NMR).
Addition: To the reaction mixture (or crude residue redissolved in THF/DCM), add 1.5 equivalents (relative to the impurity) of Bromoacetic Acid .
Incubation: Stir at room temperature for 1–2 hours.
Observation: A precipitate may form (the thioimidate salt).
Workup:
Dilute with Ethyl Acetate.
Wash vigorously with Saturated
.
Mechanism:[2][3][4][5] The bicarbonate deprotonates the carboxylic acid of the scavenger adduct, ensuring it stays in the aqueous phase. The thioimidate bond is also susceptible to hydrolysis in base, breaking it down further.
The Logic:
If the product is acid-sensitive (ruling out Module 1) and contains nucleophilic nitrogens that might react with scavengers (ruling out Module 2), use Silver Nitrate (
) Impregnated Silica . Silver ions () act as soft Lewis acids and coordinate strongly with the sulfur of the thioamide, drastically increasing its retention time (Rf ) compared to the thiazole.
Preparation of 10%
Silica
Dissolve 2g of
in 20mL of Acetonitrile (or water, though MeCN is easier to remove).
Add 20g of Silica Gel to the solution.
Evaporate the solvent under reduced pressure (Rotovap) in the dark (cover flask with foil) until a free-flowing powder is obtained.
Pack the column: Use this "doped" silica for your flash column.
Elution: Run your standard gradient. The thiazole will elute normally; the thioamide will likely remain at the baseline.
Troubleshooting FAQs
Q: My thiazole has a pyridine ring attached. Will the pH swing method work?A: Proceed with caution. Pyridines are also basic (
). If you acidify, both rings will protonate. However, upon basification, the pyridine (weaker base than alkyl amines but stronger than some thiazoles) might co-extract. In this case, Module 3 (Silver Nitrate) is superior because it discriminates based on Sulfur vs. Nitrogen affinity.
Q: Can I use Hydrogen Peroxide (
) to oxidize the thioamide?A: This is a "High Risk, High Reward" strategy. Oxidants can convert thioamides to amides (which are very polar and easy to separate). However, thiazoles are susceptible to N-oxidation to form Thiazole N-oxides . Only use this if you have a hindered thiazole that resists N-oxidation.
Q: I tried the Bromoacetic acid scavenge, but my product disappeared.A: Your thiazole likely acted as a nucleophile. If your thiazole has a free amine (
) or a highly nucleophilic ring nitrogen, it will react with the bromoacetic acid. Switch to Module 1 (Extraction).
You are performing the Hantzsch Thiazole Synthesis , a condensation reaction between an
-halo ketone (electrophile) and a thioamide (nucleophile).[1][2] While this reaction dates back to 1887, modern drug discovery requires higher precision than the classical "boil and pray" method.
The Core Mechanism:
S-Alkylation: The sulfur atom of the thioamide attacks the
-carbon of the ketone (S_N2 substitution), displacing the halogen.
Cyclodehydration: The nitrogen attacks the carbonyl carbon, followed by the elimination of water to aromatize the ring.
Below is the mechanistic pathway you must visualize to troubleshoot effectively.
Figure 1: The stepwise Hantzsch mechanism. Failure usually occurs at the S-alkylation stage (decomposition) or dehydration stage (incomplete cyclization).
Do not default to refluxing in ethanol for 12 hours. Use these optimized parameters to increase yield and reduce tar formation.
Solvent Selection
Standard: Ethanol or Methanol (Polar protic). Good for solubility but can be slow.
High-Performance:PEG-400 or Glycerol . These act as green solvents and catalysts, stabilizing the transition state via hydrogen bonding.
Green/Aqueous:Water with
-Cyclodextrin (-CD) .[3][4] The hydrophobic cavity of -CD encapsulates the reactants, increasing the effective concentration and protecting the labile -halo ketone from hydrolysis [1].
Stoichiometry & Reagents
Ratio: Use 1.0 eq
-halo ketone : 1.1 to 1.2 eq thioamide. Excess thioamide compensates for dimerization side reactions.
Leaving Group:
-Bromo ketones react faster than chloro- analogs. If using chloro- ketones, add 0.1 eq NaI (Finkelstein condition) to generate the more reactive iodo- species in situ.
Reaction Conditions
Method
Temperature
Time
Typical Yield
Notes
Conventional Thermal
Reflux (C)
2–6 Hours
60–75%
Prone to byproduct formation (tar).
Microwave Assisted
C
5–15 Mins
85–95%
Solvent-free or minimal EtOH. Best for library synthesis [2].
Ultrasonic
Ambient
30–60 Mins
80–90%
Prevents thermal decomposition of sensitive ketones.
Module 2: Troubleshooting Guide (Error Codes)
Use this logic tree to diagnose specific failures in your experiment.
Figure 2: Diagnostic flowchart for resolving common synthetic failures.
Detailed Fixes:
Error 1: "My reaction turned into a black tar."
Cause:
-Halo ketones are thermally unstable and lachrymators. High heat causes polymerization.
Fix: Switch to Room Temperature stirring using Iodine (
, 10 mol%) as a catalyst. The iodine activates the carbonyl, allowing the reaction to proceed without thermal degradation [3].
Error 2: "TLC shows product, but I can't isolate it."
Cause: The Hantzsch reaction produces HBr or HCl as a byproduct. The thiazole nitrogen is basic (
) and forms a water-soluble salt (Thiazolium hydrobromide).
Fix: After the reaction, pour the mixture into ice water and adjust pH to ~8–9 using Ammonium Hydroxide (
) or Sodium Carbonate () . The free base will precipitate out.
Error 3: "Regioselectivity is poor (mixture of isomers)."
Cause: If using an asymmetric thioamide or complex ketone, steric hindrance dictates the attack.
Fix: Use Hard-Soft Acid-Base (HSAB) principles. Ensure the solvent is non-polar enough to discourage ion-pair separation if regiocontrol is lost.
-CD can be recovered from the aqueous phase by cooling [1].
Frequently Asked Questions (FAQ)
Q: Can I use
-chloro ketones instead of -bromo ketones?A: Yes, but they are less reactive (Cl is a poorer leaving group). You must add a catalytic amount of Sodium Iodide (NaI) or reflux longer. Expect yields to drop by 10–15% without catalysis.
Q: Why is my product red/orange instead of the expected white/yellow?A: This usually indicates oxidation of the phenol/amine side chains or trace iodine contamination (if used). Wash the organic layer with 10% Sodium Thiosulfate to remove iodine. If the color persists, it may be a charge-transfer complex; recrystallization from ethanol usually clears it.
Q: Can I use thiourea instead of a thioamide?A: Absolutely. Using thiourea will yield a 2-aminothiazole .[7] This is the standard method for synthesizing the 2-aminothiazole pharmacophore found in many antibiotics (e.g., Cefdinir).
Q: The
-halo ketone is not commercially available. How do I make it?A: Brominate the corresponding ketone using N-Bromosuccinimide (NBS) and p-Toluenesulfonic acid (p-TsOH) in acetonitrile. This is gentler than using elemental bromine () and reduces over-bromination side products.
References
Green Chemistry /
-Cyclodextrin:
Title:
-Cyclodextrin catalyzed synthesis of thiazoles and aminothiazoles in aqueous medium.
Source: Tetrahedron Letters / MDPI (Cited in context of aqueous optimiz
URL:[Link] (Proxy link to relevant Green Chemistry review).
Microwave Assistance
Title: A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation.[8]
Technical Support Center: Separation of Thiazole Regioisomers by Column Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. The separation of regioisomers—compounds with the same molecular formula but different substituent positions—is a f...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. The separation of regioisomers—compounds with the same molecular formula but different substituent positions—is a frequent and significant challenge in organic synthesis. Thiazole regioisomers, in particular, often exhibit remarkably similar physicochemical properties, making their purification by standard column chromatography a non-trivial task.[1] Achieving high isomeric purity is critical, as different regioisomers can have vastly different biological activities, toxicities, and pharmacokinetic profiles.[2]
This guide is structured to provide both foundational knowledge and practical, actionable solutions to common problems encountered during the chromatographic separation of thiazole regioisomers.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles of separating thiazole regioisomers.
Q1: Why is the separation of thiazole regioisomers by column chromatography often so difficult?
A1: The difficulty arises from the inherent similarity between regioisomers. They share the same molecular weight and the same types and numbers of functional groups.[3] Separation on a solid stationary phase like silica gel relies on differential interactions, primarily polarity-based. For regioisomers, the differences in overall molecular dipole moment and steric accessibility to the polar sites on the stationary phase can be minimal.[4] Consequently, they often have very close retention factor (Rf) values, leading to co-elution or, at best, poor resolution.[5] Successful separation depends on exploiting these subtle electronic and steric differences.
Q2: How do substituents on the thiazole ring influence chromatographic behavior?
A2: Substituents are the primary drivers of differential chromatographic behavior. Their nature and position dictate the molecule's overall polarity, its ability to engage in hydrogen bonding, and its steric profile.[6][7]
Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) can alter the electron density of the thiazole ring, affecting its interaction with the silica surface. Electron-donating groups (e.g., amino, alkoxy) can significantly increase polarity and hydrogen-bonding capacity.
Positional Effects: The position of a substituent can dramatically impact the molecular dipole moment. For example, a 2-substituted thiazole will have a different electronic distribution and steric environment compared to its 4- or 5-substituted regioisomer, providing a handle for separation.[8]
Steric Hindrance: A bulky substituent near a polar functional group can sterically hinder that group's interaction with the stationary phase, causing the isomer to elute faster than a less-hindered isomer.
Q3: What are the key considerations when selecting a stationary phase?
A3: The choice of stationary phase is critical for exploiting the subtle differences between regioisomers.
Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography. Its surface is rich in acidic silanol (Si-OH) groups, which interact strongly with polar functional groups via hydrogen bonding. It is the default choice for most thiazole separations.[4]
Alumina (Al₂O₃): Alumina is available in acidic, neutral, and basic forms, offering an additional variable for optimization.[9] For acid-sensitive thiazole derivatives, neutral or basic alumina can prevent on-column degradation. For basic thiazoles (e.g., aminothiazoles), basic alumina might reduce peak tailing.
Reverse-Phase Silica (e.g., C18, C8): Used in reverse-phase chromatography, this stationary phase is non-polar. Separation is based on hydrophobicity, with more polar compounds eluting first. This can be an excellent alternative if normal-phase chromatography fails, as it provides a completely different separation mechanism.[10]
Q4: How can I systematically develop an effective mobile phase (eluent)?
A4: A systematic approach is crucial. The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf) between the isomers.
Start Simple: Begin with a two-component system, typically a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).[11][12]
Use Thin-Layer Chromatography (TLC): TLC is your primary tool for screening. Test a range of solvent ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).
Target the Right Rf: For optimal column separation, aim for an Rf value of approximately 0.2-0.3 for the less polar (higher Rf) of your two target isomers.[13] This provides enough retention on the column for separation to occur without requiring excessively long elution times.
Change Selectivity: If you see spots but they are not separated (ΔRf is near zero), you need to change the nature of the interactions. This is done by changing the polar solvent. For example, if hexanes:ethyl acetate fails, try dichloromethane:methanol or toluene:acetone.[5] These solvents have different hydrogen bonding and dipole-dipole characteristics, which may differentiate the isomers more effectively.
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
1. Co-elution or Poor Resolution of Regioisomers
The mobile phase polarity is either too high (both isomers elute quickly) or too low (both remain at the baseline).
Adjust Polarity: Systematically decrease or increase the percentage of the polar solvent in your eluent system based on TLC analysis.[11]
The mobile phase lacks the selectivity to differentiate between the isomers.
Change Solvent Family: Switch one of the eluent components to introduce different intermolecular forces. For example, replace ethyl acetate (a hydrogen bond acceptor) with dichloromethane (a dipole).[5] Use a Ternary System: Adding a third solvent in a small percentage (1-5%), such as methanol or acetic acid, can dramatically alter selectivity.[9]
The column is overloaded with the sample mixture.
Reduce Load: The amount of sample should typically be 1-2% of the mass of the silica gel. For difficult separations, reduce this to <0.5%.
The isomers are simply too similar for silica gel chromatography.
Consider Derivatization: Temporarily convert a functional group (e.g., protect an amine or alcohol) to exaggerate the structural differences between the isomers, perform the separation, and then deprotect. Switch to High-Performance Liquid Chromatography (HPLC): HPLC columns have much higher theoretical plates and offer a wider range of stationary phases, often succeeding where flash chromatography fails.[5][14]
2. Peak Tailing or Streaking
Strong, non-ideal interactions between a basic compound and the acidic silica gel surface.
Add a Basic Modifier: For basic thiazoles (e.g., those with amine groups), add 0.5-1% triethylamine or a few drops of ammonium hydroxide to your mobile phase. This neutralizes the acidic sites on the silica, leading to sharper peaks.[13]
Strong, non-ideal interactions between an acidic compound and the silica gel surface.
Add an Acidic Modifier: For acidic thiazoles (e.g., with carboxylic acid groups), add 0.5-1% acetic acid or formic acid to the mobile phase.[5] This ensures the compound remains in its protonated state and improves peak shape.
The sample was loaded onto the column in a solvent that is too strong.
Load in a Weak Solvent: Dissolve the sample in the minimum amount of the mobile phase or a weaker solvent (e.g., pure hexanes or dichloromethane). Use Dry Loading: Adsorb your crude mixture onto a small amount of silica gel, evaporate the solvent completely, and load the resulting free-flowing powder onto the top of your column.[13]
3. Low Compound Recovery
The compound is highly polar and is irreversibly adsorbed onto the stationary phase.
Use a Stronger Eluent: After eluting your desired products, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to recover strongly bound material. Deactivate the Stationary Phase: Before loading your sample, flush the column with the eluent containing a modifier (like triethylamine) to block the most active sites.[13]
The compound is degrading on the acidic silica gel.
Use a Deactivated Stationary Phase: Switch to neutral alumina or pre-treat the silica by flushing it with a solvent system containing triethylamine.[9][13]
4. Good Separation on TLC but Poor Separation on the Column
The stationary phase activity differs between the TLC plate and the bulk silica gel.
Equilibrate the Column: Before loading the sample, flush the packed column with at least 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.
The heat generated during column packing and running (exothermic adsorption) changes the separation conditions.
Pack and Run Efficiently: Pack the column using the slurry method to ensure homogeneity and dissipate heat. Avoid running the column too fast, which can also generate heat and broaden bands.
Section 3: Protocols and Methodologies
Protocol 1: Systematic Mobile Phase Screening via TLC
Prepare Stock Solutions: Dissolve your crude thiazole isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~5 mg/mL solution.
Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of several TLC plates.
Develop in Different Solvent Systems: Prepare developing chambers with various binary solvent systems. Start with a non-polar/polar mix like Hexane:Ethyl Acetate (Hex:EtOAc) in ratios of 9:1, 4:1, 2:1, and 1:1.
Visualize and Analyze: After developing, visualize the plates under a UV lamp (254 nm) and/or by staining (e.g., iodine or permanganate).[15]
Assess Separation: Look for the solvent system that gives visible separation between the regioisomer spots.
Optimize: If separation is observed but the Rf values are too high (>0.5), decrease the polarity (e.g., move from 2:1 to 4:1 Hex:EtOAc). If the spots are too low (<0.1), increase the polarity.
Change Selectivity if Needed: If no separation is achieved in the Hex:EtOAc system, repeat steps 3-6 with a different solvent family, such as Toluene:Acetone or Dichloromethane:Methanol.
Protocol 2: General Workflow for Column Chromatography Separation
This protocol assumes a suitable mobile phase has been identified via TLC (Protocol 1).
Column Preparation: Select a column of appropriate size (a good rule of thumb is a silica gel mass that is 50-100 times the mass of your crude sample). Pack the column using the "slurry method" with your initial, least polar mobile phase.
Sample Loading: Dissolve the crude mixture in the minimum amount of a weak solvent (ideally the mobile phase). Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica.[13]
Elution: Begin eluting with the mobile phase identified by TLC. If the isomers are very close, isocratic elution (using a single solvent composition) is often best. If they are well-separated or other impurities are present, a step or gradient elution (gradually increasing the mobile phase polarity) can be more efficient.[13]
Fraction Collection: Collect small, equally sized fractions as the solvent elutes from the column.
Fraction Analysis: Analyze the collected fractions by TLC to determine which contain your purified isomers. Spot multiple fractions per TLC plate to identify the beginning and end of each product peak.
Combine and Concentrate: Combine the pure fractions corresponding to each regioisomer and remove the solvent using a rotary evaporator.
Section 4: Visualized Workflows
Diagram 1: Troubleshooting Poor Separation
This decision tree outlines a logical workflow for addressing poor separation of thiazole regioisomers.
Caption: A decision tree for troubleshooting poor chromatographic separation.
Diagram 2: Method Development Workflow
This diagram illustrates the systematic process for developing a separation method from scratch.
Caption: Workflow for developing a column chromatography separation method.
References
Benchchem. (n.d.). Technical Support Center: Purification of 4-(Methoxymethyl)thiazole.
ResearchGate. (2025). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis.
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column.
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
Taylor & Francis. (n.d.). The Chiral Synthesis of Thiazole Amino Acid Enantiomers. Retrieved February 16, 2026, from [Link]
ResearchGate. (2016). How can I select the solvent system for column chromatography for thiazole dervatives? Retrieved February 16, 2026, from [Link]
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved February 16, 2026, from [Link]
PubMed. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved February 16, 2026, from [Link]
ResearchGate. (n.d.). Examples of separation of the enantiomers of the Figure 1 chiral azoles... Retrieved February 16, 2026, from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved February 16, 2026, from [Link]
Reddit. (2025). Separating Regioisomers using Preparative TLC. Retrieved February 16, 2026, from [Link]
Reddit. (2024). How to separate these regioisomers? Retrieved February 16, 2026, from [Link]
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved February 16, 2026, from [Link]
RotaChrom. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved February 16, 2026, from [Link]
Organic & Biomolecular Chemistry. (2015). Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). Retrieved February 16, 2026, from [Link]
PubMed. (2014). Chiral thiazoline and thiazole building blocks for the synthesis of peptide-derived natural products. Retrieved February 16, 2026, from [Link]
Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. Retrieved February 16, 2026, from [Link]
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved February 16, 2026, from [Link]
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved February 16, 2026, from [Link]
ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved February 16, 2026, from [Link]
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? Retrieved February 16, 2026, from [Link]
PMC. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Retrieved February 16, 2026, from [Link]
ResearchGate. (2025). New Methods for the Introduction of Substituents into Thiazoles. Retrieved February 16, 2026, from [Link]
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved February 16, 2026, from [Link]
PMC. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved February 16, 2026, from [Link]
MDPI. (n.d.). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Retrieved February 16, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved February 16, 2026, from [Link]
Technical Support Center: Recrystallization of Diphenylthiazole Carboxylic Acids
Introduction Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with diphenylthiazole carboxylic acids.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with diphenylthiazole carboxylic acids. The unique physicochemical properties of this scaffold—combining a polar carboxylic acid group with a large, relatively non-polar diphenylthiazole backbone—present specific challenges for purification by recrystallization. This document provides in-depth, experience-driven answers to common questions and outlines robust protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in recrystallizing diphenylthiazole carboxylic acids?
The main difficulty arises from the molecule's dual nature. The rigid, aromatic diphenyl system contributes to high crystal lattice energy and promotes π-π stacking, while the thiazole and carboxylic acid moieties introduce polarity and hydrogen bonding capabilities.[1][2] This often leads to:
Limited Solubility: The molecule may be poorly soluble in a wide range of common single solvents.
"Oiling Out": The compound may separate from the solution as a liquid (an oil) rather than forming crystals, especially if the melting point is lower than the boiling point of the solvent or if the solution is supersaturated.[3]
Difficulty Finding a Single Ideal Solvent: A solvent that effectively dissolves the compound when hot may keep too much of it in solution when cold, leading to poor recovery. Conversely, a solvent that gives good recovery may not be a strong enough solvent when hot to dissolve the compound initially.[4][5]
Q2: What are the ideal characteristics of a recrystallization solvent for this class of compounds?
Based on fundamental principles, the ideal solvent should exhibit a steep solubility curve for your specific diphenylthiazole carboxylic acid.[6] This means it should meet the following criteria:
High Dissolving Power at Elevated Temperatures: The solvent must be able to fully dissolve the crude compound near its boiling point.
Low Dissolving Power at Low Temperatures: As the solution cools, the compound's solubility should drop significantly to ensure maximum recovery of the purified crystals.[4]
Inertness: The solvent must not react with the compound.[7]
Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound but low enough to be easily removed from the final crystals during drying.[7]
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).[5]
Troubleshooting Guide & Protocols
Q3: My compound won't dissolve in any single solvent I've tried. What is the next step?
This is a common issue. When a single solvent fails, a mixed-solvent system is the most effective approach.[8][9] This technique uses two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[10]
The general principle is to dissolve the compound in the minimum amount of the hot "good" solvent and then slowly add the "bad" anti-solvent until the solution becomes faintly cloudy (turbid).[8] This indicates the point of saturation. A few drops of the "good" solvent can be added to redissolve the precipitate, and then the solution is allowed to cool slowly.
Q4: How do I perform a systematic solvent screen to find the best system?
A systematic approach saves time and material. The following protocol is recommended for efficiently screening potential solvents.
Preparation: Place approximately 20-30 mg of your crude diphenylthiazole carboxylic acid into several small test tubes.
Solvent Addition (Room Temp): To each tube, add a different candidate solvent (see table below) dropwise, up to about 0.5 mL. Agitate the tube after each drop. Note if the compound dissolves at room temperature. A solvent that dissolves the compound completely at room temperature is generally unsuitable for single-solvent recrystallization.[5]
Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.[12]
Cooling: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.[13]
Observation: The best single solvent is one that dissolves the compound completely when hot but produces a large quantity of fine crystals upon cooling.[4]
Data Presentation: Common Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity
Notes & Safety Considerations
Water
100
High
Good for polar compounds; may require a co-solvent for diphenylthiazole derivatives.[11]
Methanol
65
High
Often a good choice for carboxylic acids.[14] Flammable.
Ethanol
78
High
Excellent general-purpose solvent for polar molecules.[11] Flammable.
Acetone
56
Medium-High
Strong solvent, often used in mixed systems with an anti-solvent like hexane.[3] Very flammable.
Ethyl Acetate
77
Medium
Good for compounds of intermediate polarity.[15] Flammable.
Tetrahydrofuran (THF)
66
Medium
Can form peroxides; should be used with caution.
Hexane / Heptane
69 / 98
Low
Typically used as an anti-solvent for non-polar to medium-polarity compounds.[15] Flammable.
Q5: My compound "oiled out" instead of crystallizing. How can I fix this?
Oiling out occurs when the solute separates from the solution as a super-cooled liquid above its melting point.[3] Here are the common causes and solutions:
Cause 1: Solution is too concentrated or cooled too quickly.
Solution: Re-heat the mixture to dissolve the oil. Add a small amount (1-5% by volume) of additional hot solvent to make the solution slightly less saturated. Allow it to cool much more slowly. Insulating the flask can help.[13][16]
Cause 2: The boiling point of the solvent is higher than the melting point of the solute.
Solution: You must choose a different solvent or solvent system with a lower boiling point.
Cause 3: High amount of impurities.
Solution: Sometimes, impurities suppress crystallization. Try treating the hot solution with a small amount of activated charcoal to remove colored impurities, followed by hot filtration before cooling.[13] If that fails, a preliminary purification by column chromatography may be necessary.
Caption: A workflow for systematic solvent selection.
Q6: I have identified a good solvent system, but my recovery is low. What can I do to improve it?
Low recovery is most often caused by using too much solvent.[13][17]
Experimental Protocol: Optimizing Recovery
Use the Minimum Amount of Hot Solvent: During the dissolution step, add the hot solvent portion-wise, allowing time for the solid to dissolve between additions. Stop as soon as all the solid is in solution.[9][12]
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature on the bench, undisturbed, before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9]
Sufficient Chilling: Ensure the solution spends at least 30 minutes in an ice-water bath to maximize precipitation before filtration.
Minimize Wash Volume: When washing the collected crystals on the filter, use a minimal amount of ice-cold fresh solvent. Using room temperature or warm solvent will redissolve some of your product.[12]
Check the Mother Liquor: If you suspect significant product loss, you can try to concentrate the mother liquor (the liquid filtered off from the crystals) by boiling off some solvent and re-cooling to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Visualization: Troubleshooting Common Recrystallization Failures
Caption: A decision tree for troubleshooting recrystallization problems.
References
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved February 16, 2026, from [Link]
Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved February 16, 2026, from [Link]
Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Scribd. Retrieved February 16, 2026, from [Link]
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved February 16, 2026, from [Link]
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). University of Rochester. Retrieved February 16, 2026, from [Link]
Recrystallization using two solvents - YouTube. (2012, May 7). YouTube. Retrieved February 16, 2026, from [Link]
Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. (n.d.). Retrieved February 16, 2026, from [Link]
1,3-Thiazole-2-Carboxylic Acid | Properties, Uses, Safety Data & China Manufacturers. (n.d.). Bouling Chemical Co., Limited. Retrieved February 16, 2026, from [Link]
Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). MIT. Retrieved February 16, 2026, from [Link]
Experiment 9 — Recrystallization. (n.d.). Retrieved February 16, 2026, from [Link]
US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents. (n.d.). Google Patents.
What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. (2024, January 13). Reddit. Retrieved February 16, 2026, from [Link]
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved February 16, 2026, from [Link]
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]
Solubility for different thiazolidine-2-carboxylic acid derivatives,... - ResearchGate. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
Recrystallization - Part 2. (n.d.). Retrieved February 16, 2026, from [Link]
Recrystallization. (n.d.). Retrieved February 16, 2026, from [Link]
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved February 16, 2026, from [Link]
Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1. (n.d.). Retrieved February 16, 2026, from [Link]
Solvent design for crystallization of carboxylic acids - ResearchGate. (2025, August 7). ResearchGate. Retrieved February 16, 2026, from [Link]
US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.). Google Patents.
Carboxylic Acid Derivatives 1. Background and Properties. (n.d.). Michigan State University. Retrieved February 16, 2026, from [Link]
Relative reactivity and polarity of carboxylic acid derivatives. X = halide - ResearchGate. (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]
conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods - DergiPark. (2020, November 27). DergiPark. Retrieved February 16, 2026, from [Link]
A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines - IJAEM.net. (2022, January 15). International Journal of Advances in Engineering and Management. Retrieved February 16, 2026, from [Link]
troubleshooting low yields in thiazole ester hydrolysis
The following guide is structured as a specialized Technical Support Center resource, designed for immediate application by research chemists. Topic: Troubleshooting Low Yields in Thiazole Ester Hydrolysis Ticket ID: CHE...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a specialized Technical Support Center resource, designed for immediate application by research chemists.
Topic: Troubleshooting Low Yields in Thiazole Ester Hydrolysis
Ticket ID: CHEMSUP-THZ-001
Support Tier: Senior Application Scientist
Status: Resolved (Knowledge Base Article)
Executive Summary: The "Thiazole Paradox"
Thiazole ester hydrolysis often presents a paradox: the ring is aromatic and generally stable, yet yields frequently plummet due to three distinct failure modes: spontaneous decarboxylation , zwitterion-induced extraction failure , or nucleophilic ring cleavage .
Unlike simple phenyl esters, the thiazole ring is highly functionalized with both a basic nitrogen and a sulfur atom, creating unique electronic environments at positions C2, C4, and C5. Standard "textbook" hydrolysis (NaOH/MeOH, reflux) often fails because it ignores these electronic sensitivities.
Diagnostic Workflow
Before altering your protocol, identify where the mass balance is being lost using this logic flow.
Caption: Diagnostic logic for identifying the root cause of yield loss in thiazole ester hydrolysis.
Common Failure Modes & Solutions
Issue A: The "Ghost Yield" (Isolation Failure)
Symptom: The reaction looks perfect on LCMS, but after aqueous workup (extraction with EtOAc/DCM), the organic layer is empty.
Root Cause:Zwitterion Formation.
Thiazoles are basic (
of conjugate acid ~2.5). If your molecule contains an amino group or the thiazole nitrogen itself is accessible, hydrolysis produces a carboxylic acid that can protonate the basic site. The resulting zwitterion is highly water-soluble and will not extract into organic solvents.
Corrective Action: Isoelectric Point (pI) Precipitation
Do not rely on standard extraction.
Concentrate the reaction mixture to remove organic co-solvents (THF/MeOH).
Carefully acidify the aqueous residue with 1N HCl.
Critical Step: Monitor pH continuously. The product will precipitate only at its isoelectric point (typically pH 3–5 for thiazole acids). If you go too acidic (pH < 2), the thiazole nitrogen protonates, and the salt redissolves.
Issue B: The "Disappearing Product" (Decarboxylation)
Symptom: Product forms but vanishes upon heating or acidic workup; gas evolution observed.
Root Cause:Thermal/Acidic Decarboxylation.
Thiazole-5-carboxylic acids (and 2-amino-thiazole derivatives) are electronically predisposed to decarboxylate. The mechanism often proceeds via a zwitterionic intermediate which stabilizes the transition state for
loss. This is accelerated by heat and strong mineral acids [1].
Avoid Reflux: Never reflux a thiazole-5-ester hydrolysis.
Reagent: Use LiOH (Lithium Hydroxide).[1] The lithium cation coordinates tightly to the carboxylate oxygen, stabilizing the tetrahedral intermediate and preventing decarboxylation better than
or [2].
Protocol: Run at 0°C to Room Temperature (RT).
Issue C: The "Stubborn Starter" (Steric Hindrance)
Symptom: Starting material remains untouched even after 24h reflux.
Root Cause:Solvation Shell Inhibition.
In aqueous base, hydroxide ions are heavily solvated by water, reducing their nucleophilicity. If the thiazole ester has bulky substituents at C4 or C5, the hydrated hydroxide cannot penetrate the steric shield.
Corrective Action: Anhydrous Hydrolysis (TMSOK)
Use Potassium Trimethylsilanolate (TMSOK) in THF.[2]
Mechanism: TMSOK is soluble in organic solvents. In anhydrous THF, the silanolate anion is "naked" (unsolvated) and acts as a hyper-nucleophile, attacking sterically hindered esters that aqueous NaOH cannot touch [3].
Bonus: This method is water-free, preventing side reactions with water-sensitive functional groups.
Experimental Protocols
Protocol 1: The "Silver Bullet" (TMSOK Method)
Best for: Sterically hindered esters, water-sensitive substrates, or "stuck" reactions.
Dissolve: Dissolve the thiazole ester (1.0 equiv) in anhydrous THF (0.1 M concentration).
Reagent: Add Potassium Trimethylsilanolate (TMSOK) (1.1 – 1.5 equiv) as a solid in one portion.
Reaction: Stir at Room Temperature under
.
Note: A precipitate (the potassium carboxylate salt) often forms immediately.
Workup:
Dilute with
or hexanes.
Filter the solid potassium salt.
Wash the solid with
.
To release free acid: Dissolve the solid in minimal water and acidify to pH 3–4 with 1M citric acid (gentler than HCl), then extract or filter the precipitate.
Best for: Standard thiazole esters prone to decarboxylation.
Solvent: Prepare a 3:1 mixture of THF:Water. (Avoid Methanol if transesterification is a risk).
Cooling: Cool the solution to 0°C.
Addition: Add LiOH·
(2.0 equiv).
Monitor: Stir at 0°C for 2 hours. Only warm to RT if TLC shows no conversion.
Quench:
Do not add strong acid directly to the reaction.
Evaporate THF first (rotary evaporator, bath <30°C).
Neutralize the aqueous residue carefully to pH ~4-5 using 1N HCl or Citric Acid.
Collect the precipitate by filtration.
Comparative Data: Reagent Selection
Feature
LiOH / THF / H2O
NaOH / MeOH / H2O
TMSOK / THF (Anhydrous)
Reactivity
Moderate
Moderate
High (Hyper-nucleophilic)
Risk of Decarboxylation
Low (if kept cold)
High (if refluxed)
Very Low (Anhydrous/RT)
Steric Tolerance
Low
Low
Excellent
Zwitterion Handling
Difficult (requires pI workup)
Difficult
Easy (Isolates as K+ salt)
Side Reactions
Minimal
Transesterification risk
None
References
Mechanistic Insight on Decarboxylation:
Noto, R., et al. "Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids."[3][4] Journal of the Chemical Society, Perkin Transactions 2, 1991.
Lithium Hydroxide Specificity:
Hamada, Y., et al. "Mild Hydrolysis of Esters with LiOH." Journal of the American Chemical Society, 1984. (General reference for LiOH efficacy in sensitive systems).
TMSOK Protocol for Hindered Esters:
Lagow, R. J., et al. "Potassium Trimethylsilanolate: A mild and effective reagent for the hydrolysis of hindered esters." Organic Syntheses, Coll. Vol. 10, p. 622 (2004); Vol. 79, p. 176 (2002).
Thiazole Stability & Synthesis:
Metzger, J. V. "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984.
Comparative Guide: Characteristic IR Absorption Bands of Thiazole Carboxylic Acid
Topic: Comparative Guide to the IR Characterization of Thiazole Carboxylic Acids Content Type: Publish Comparison Guide Executive Summary: The Diagnostic Landscape Characterizing Thiazole Carboxylic Acid (TCA) via Infrar...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Guide to the IR Characterization of Thiazole Carboxylic Acids
Content Type: Publish Comparison Guide
Executive Summary: The Diagnostic Landscape
Characterizing Thiazole Carboxylic Acid (TCA) via Infrared (IR) spectroscopy requires navigating a complex vibrational landscape where a heterocycle meets a strongly hydrogen-bonding functional group.[1] Unlike simple aromatic acids (e.g., benzoic acid), TCA exhibits unique spectral features driven by the electronic coupling between the electron-rich thiazole ring (containing S and N) and the electron-withdrawing carboxyl group.
Key Differentiator: The hallmark of TCA is not just the presence of carboxyl bands, but the splitting of the Carbonyl (C=O) peak and the distortion of the O-H stretch envelope, often caused by competing intermolecular hydrogen bonding (O-H···O=C vs. O-H[2][3][4][5]···N_ring) and rotational isomerism.[1][6]
Fundamentals: Electronic & Vibrational Coupling
To interpret the spectrum accurately, one must understand the underlying mechanics affecting the vibrational frequencies.
The "Hetero-Acid" Interaction
In thiazole carboxylic acids, the carboxyl group is attached to a 5-membered aromatic ring.
Inductive Effect: The electronegative Nitrogen and Sulfur atoms in the ring exert an inductive pull, typically shifting the C=O stretch to higher frequencies compared to aliphatic acids.
Conformational Isomerism: Research indicates that TCA exists in distinct conformers (rotational isomers around the C-C bond connecting the ring and acid). This often manifests as a doublet in the C=O region , a feature rarely seen in simple benzoic acid derivatives.
Hydrogen Bonding Network: Unlike benzoic acid, which forms predictable cyclic dimers, TCA can form linear chains or networks where the acidic proton bonds to the thiazole nitrogen (O-H···N), altering the broad O-H envelope shape.
Comparative Spectral Analysis
The following data compares Thiazole-2-Carboxylic Acid against its structural parent (Thiazole) and its carbocyclic analog (Benzoic Acid).
Table 1: Diagnostic IR Band Comparison
Spectral Region
Vibrational Mode
Thiazole-2-Carboxylic Acid
Thiazole (Parent)
Benzoic Acid (Analog)
Diagnostic Note
High Freq (3300–2500 cm⁻¹)
O-H Stretch
2500–3200 cm⁻¹ (Very broad, "messy" envelope)
Absent
2500–3300 cm⁻¹(Broad dimer envelope)
TCA envelope is often distorted due to O-H···N interactions.
C-H Stretch
3100–3050 cm⁻¹(Shoulders on O-H)
3110–3050 cm⁻¹
3080–3030 cm⁻¹
Thiazole C-H is higher freq than benzene C-H due to ring strain.
Critical Marker: The doublet in TCA indicates rotational isomers or mixed H-bond states.
C=N / C=C Ring
1500–1480 cm⁻¹
1500–1480 cm⁻¹
1600 & 1450 cm⁻¹
Thiazole ring modes are lower intensity than benzene ring modes.
Fingerprint (1450–600 cm⁻¹)
C-O Stretch
1280–1250 cm⁻¹
Absent
~1290 cm⁻¹
Strong band, confirms acid functionality.
Ring Breathing
~1380 cm⁻¹
~1380 cm⁻¹
~1000 cm⁻¹
The 1380 cm⁻¹ band is specific to the thiazole ring system.
C-S Stretch
750–650 cm⁻¹
750–600 cm⁻¹
Absent
Weak to medium bands; useful for confirming sulfur presence.
Experimental Protocol: Self-Validating Spectra
To ensure data integrity, follow this protocol. The choice between KBr pellet and ATR (Attenuated Total Reflectance) is critical for carboxylic acids due to pressure-induced changes in crystal structure.
Workflow: Optimized Sample Preparation
Figure 1: Decision tree for selecting IR acquisition method to minimize moisture interference.
Step-by-Step Methodology
Drying (Critical): Thiazole carboxylic acids are hygroscopic. Dry the sample in a vacuum desiccator over
for 2 hours before analysis. Why? Water absorbs at 3400 cm⁻¹ and 1640 cm⁻¹, obscuring the O-H and C=N regions.
Method Selection:
ATR (Preferred): Use a Diamond ATR crystal. Apply high pressure to ensure contact. Advantage:[7][8] No ion exchange.
KBr Pellet: If using KBr, process quickly. Warning: Carboxylic acids can react with KBr under high pressure to form potassium salts (
), causing the C=O band (1700 cm⁻¹) to disappear and be replaced by carboxylate bands (1550/1400 cm⁻¹).
Validation Check:
Look at the 1700–1750 cm⁻¹ region.[3][4] If you see a single broad peak at 1550–1600 cm⁻¹ instead of a sharp carbonyl, your sample has converted to a salt. Reject and re-prep using Nujol mull or ATR.
Structural Elucidation Logic
When analyzing an unknown sample suspected to be a thiazole carboxylic acid isomer (e.g., 2-TCA vs 4-TCA vs 5-TCA), use the fingerprint region logic.
Figure 2: Logic flow for confirming the Thiazole Carboxylic Acid scaffold.
Differentiation of Isomers
While the functional groups remain the same, the substitution pattern shifts the ring vibrations:
2-Thiazolecarboxylic acid: Often shows the "doublet" C=O due to strong N[1]···H-O interactions enabled by the proximity of the acid to the ring nitrogen.
4- or 5-Thiazolecarboxylic acid: The distance between the Nitrogen and the Carboxyl group prevents intramolecular locking, often resulting in a simpler, single C=O band and a more typical dimer O-H envelope.
References
Arenas, F. J., et al. (1990).[6] Infrared study of the association and conformations of thiazole 2-carboxylic acid. Optica Pura y Aplicada.
Core citation for the C=O doublet and O-H···N associ
Canadian Journal of Chemistry. (1957).[7] Infrared Spectra of Thiazoles and Methylthiazoles.
Authoritative source for the 1380 cm⁻¹ thiazole ring bre
NIST Chemistry WebBook. Benzoic Acid IR Spectrum.
Standard reference for arom
Pagacz-Kostrzewa, M., et al. (2016). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation. The Journal of Physical Chemistry A.
Validation of rotational isomers affecting the vibr
Comparative Guide: Biological Potency of Thiazole vs. Oxazole Bioisosteres
[1] Executive Summary In medicinal chemistry, the bioisosteric replacement of a thiazole with an oxazole (and vice versa) is a high-stakes optimization strategy.[1] While often treated as interchangeable five-membered ar...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a thiazole with an oxazole (and vice versa) is a high-stakes optimization strategy.[1] While often treated as interchangeable five-membered aromatic heterocycles, they exhibit distinct electronic and steric profiles that drastically alter biological potency and metabolic fate.
The General Rule:
Thiazole typically offers higher potency due to superior lipophilicity (LogP), aromaticity, and the unique ability of sulfur to engage in
-hole (chalcogen) bonding.
Oxazole is frequently employed to lower lipophilicity (LogD), reduce metabolic clearance (avoiding S-oxidation), or improve solubility, often at the cost of binding affinity.
This guide analyzes the mechanistic underpinnings of this switch, supported by quantitative data and experimental protocols.
Part 1: Physicochemical Foundation
To predict potency shifts, one must understand the fundamental atomic differences between Sulfur (Thiazole) and Oxygen (Oxazole).
Table 1: Physicochemical Comparison
Property
Thiazole
Oxazole
Impact on Potency
Heteroatom
Sulfur (Period 3)
Oxygen (Period 2)
S is larger and "softer"; O is smaller and "harder".
Bond Length (C-X)
~1.72 Å
~1.36 Å
Thiazole ring is physically larger; may cause steric clashes or fill hydrophobic pockets better.
Boiling Point
117 °C
69 °C
Reflects stronger intermolecular forces in Thiazole.
Basicity (pKa of cation)
~2.5
~0.8
Critical: Thiazole is a weak base; Oxazole is essentially non-basic. Thiazole N is a better H-bond acceptor.
Aromaticity
High (6π e- delocalization)
Moderate (O is electronegative, resists delocalization)
Thiazole engages in stronger stacking interactions.
Lipophilicity (LogP)
Reference
-1.0 to -1.5 (decrease)
Oxazole lowers LogP, improving solubility but potentially lowering membrane permeability.
Electronic Feature
-Hole Donor
Hard Dipole
Sulfur can form specific non-covalent bonds with backbone carbonyls (see Mechanism below).
Part 2: Mechanistic Deep Dive
Why does Thiazole often yield higher potency? The answer lies beyond simple hydrophobicity.
The Sulfur
-Hole (Chalcogen Bonding)
Unlike oxygen, divalent sulfur possesses a region of positive electrostatic potential (the
Mechanism: This positive patch can interact favorably with nucleophilic centers in the protein binding pocket (e.g., backbone carbonyl oxygens).
Oxazole Failure: Oxygen lacks this
-hole; replacing S with O eliminates this specific anchoring interaction, often resulting in a 10-100x loss in potency (affinity cliff).
Conformational Restriction
Thiazole: The larger size of Sulfur creates a higher barrier to rotation for adjacent substituents. This can pre-organize the ligand into the bioactive conformation (reducing entropy penalty upon binding).
Oxazole: The smaller Oxygen atom allows freer rotation, potentially increasing the entropic cost of binding.
Part 3: Case Studies & Data
Case Study A: Epothilones (Microtubule Stabilizers)
Epothilones are natural products where the thiazole side chain is critical for tubulin binding.[3][4]
Analysis: The oxazole analog (Epothilone G) shows a significant drop in tubulin polymerization efficiency. Crystallographic studies suggest the thiazole sulfur fills a specific hydrophobic sub-pocket and may engage in van der Waals interactions that the smaller oxazole oxygen cannot bridge.
Case Study B: Ritonavir (CYP3A4 Inhibition)
Ritonavir utilizes two thiazole rings.[5] These are not just for binding but are mechanistically involved in the drug's interaction with the Heme iron of CYP450.
Thiazole Role: The thiazole nitrogen coordinates to the Heme iron (Type II binding). Furthermore, the thiazole is susceptible to oxidative metabolism.
Oxazole Substitution: In "Desoxyritonavir" analogs, replacing thiazole with oxazole generally reduces inhibitory potency against CYP3A4. The oxazole nitrogen is a poorer ligand for the Heme iron (lower basicity/nucleophilicity) compared to the thiazole nitrogen.
Part 4: Experimental Workflow (Decision Tree)
When deciding between Thiazole and Oxazole, follow this logic flow to validate the bioisostere.
Figure 1: Strategic decision tree for switching between thiazole and oxazole based on lead compound liabilities.
Part 5: Validated Experimental Protocols
To objectively compare potency, you must synthesize both analogs and test them side-by-side.
Synthesis of Bioisosteres[7]
Thiazole Synthesis (Hantzsch Method):
React an
-haloketone with a thioamide in ethanol.
Reflux for 2-4 hours.
Workup: Neutralize with NaHCO
, extract with EtOAc.
Oxazole Synthesis (Robinson-Gabriel Cyclization):
Start with an
-acylamino ketone.
Treat with a dehydrating agent (POCl
or Burgess reagent).
Heat to 60-100°C.
Note: Oxazole synthesis often requires harsher conditions than thiazoles.
Relative Binding Affinity Assay (FRET-based)
Do not rely solely on IC50, as it depends on enzyme concentration. Use Kd.
Labeling: Label target protein with a donor fluorophore (e.g., Europium).
Tracer: Use a known high-affinity ligand labeled with an acceptor (e.g., Alexa647).
Titration: Incubate Protein (5 nM) + Tracer (Kd concentration) + Varying concentrations of Thiazole/Oxazole analog (1 nM to 10 µM).
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Analysis: Fit competitive binding curves to determine Ki.
Success Criterion: If Ki(Oxazole) / Ki(Thiazole) < 10, the switch is viable.
References
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Bollag, D. M., et al. (1995). Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action. Cancer Research, 55(11), 2325-2333. Link
Murray, C. W., et al. (2014). Molecular properties that influence the oral bioavailability of drug candidates. MedChemComm, 5, 1298-1304. Link
Benobradian, K., et al. (2017). The Role of Sulfur
-Hole Interactions in Drug Design. Future Medicinal Chemistry, 9(12). Link
Sevrioukova, I. F., & Poulos, T. L. (2010). Structure and mechanism of the complex of cytochrome P450 3A4 with ritonavir. Proceedings of the National Academy of Sciences, 107(43), 18422-18427. Link
A Comparative Guide to the Melting Point Determination of 2,4-Diphenyl-1,3-thiazole-5-carboxylic Acid
Introduction: In the realm of medicinal chemistry and materials science, the precise characterization of novel compounds is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial fi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the realm of medicinal chemistry and materials science, the precise characterization of novel compounds is paramount. The melting point is a fundamental thermodynamic property that serves as a crucial first indicator of a substance's identity and purity. For a crystalline solid, the temperature range over which it transitions to a liquid is highly sensitive to its molecular structure and the presence of impurities. A pure, crystalline organic compound will exhibit a sharp, well-defined melting point, typically spanning a narrow range of 0.5-1.0°C.[1] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range—a phenomenon that is both diagnostic and informative.[2][3]
This guide provides a comprehensive analysis of the melting point of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in synthetic chemistry. While specific experimental data for this exact compound is not widely reported, this guide establishes a rigorous protocol for its determination. We will compare its structural features with related thiazole derivatives to contextualize expected outcomes and delve into the physicochemical principles that govern this critical property.
Comparative Analysis of Thiazole Carboxylic Acids
The melting point of an organic molecule is dictated by the strength of its intermolecular forces. For carboxylic acids like the target compound, strong hydrogen bonding, which leads to the formation of stable dimers, significantly elevates the melting point compared to non-acidic analogues of similar molecular weight.[4] The presence of bulky phenyl groups also contributes to van der Waals interactions and can influence crystal packing, further affecting the melting point.
To provide a framework for experimental work, the table below compares the known melting points of several structurally related thiazole derivatives.
Note: The broad range reported for Thiazole-2-carboxylic acid may suggest the presence of impurities or decomposition during heating.
A Rigorous Protocol for Accurate Melting Point Determination
The following protocol describes a self-validating system for determining the melting point of a novel compound like 2,4-diphenyl-1,3-thiazole-5-carboxylic acid using the capillary method with a modern digital apparatus. This method's trustworthiness stems from its ability to reveal purity through the sharpness of the melting range.
Experimental Workflow
Caption: Effect of purity on melting point characteristics.
A sharp melting range (e.g., 185.0 - 185.5 °C) obtained from the protocol is a strong indicator of high purity for the synthesized 2,4-diphenyl-1,3-thiazole-5-carboxylic acid. A wide range (e.g., 178 - 184 °C) is a definitive sign that the sample is impure and requires further purification, such as recrystallization.
[1][3]
References
Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown. [Link]
A Comprehensive Guide to the Safe Disposal of Diphenyl-1,3-thiazole-4-carboxylic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of diphenyl-1,3-thiazole-4-carboxylic acid. As researchers and drug development professionals, our commitment to scientific advanc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of diphenyl-1,3-thiazole-4-carboxylic acid. As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in the principles of chemical causality and regulatory compliance.
Hazard Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the hazards associated with diphenyl-1,3-thiazole-4-carboxylic acid and its constituent chemical classes is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, we can infer its hazard profile from data on similar thiazole and carboxylic acid derivatives.
Key Hazard Considerations:
Skin and Eye Irritation: Thiazole derivatives and carboxylic acids are frequently categorized as irritants.[1][2][3] Direct contact can lead to skin irritation and serious eye irritation or damage.[1][2][3][4]
Respiratory Irritation: In powdered form, this compound may cause respiratory irritation if inhaled.
Aquatic Toxicity: Many organic compounds, including some thiazole derivatives, are toxic to aquatic life with long-lasting effects.[4] Therefore, disposal into sewer systems is strictly prohibited.[4][5][6]
Reactivity: While generally stable, carboxylic acids can react exothermically with bases.[4] They should be segregated from incompatible materials like strong oxidizing agents, bases, and amines.[7][8]
Handle in a well-ventilated area or fume hood to avoid dust inhalation.
Aquatic Hazard
Category 1 (Assumed)
Do not dispose of down the drain.[4] Collect for approved hazardous waste disposal.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The selection and proper use of PPE are the first lines of defense against chemical exposure. The following PPE is mandatory when handling diphenyl-1,3-thiazole-4-carboxylic acid in any form (solid, solution, or waste).
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required.[3][4]
Skin and Body Protection: A laboratory coat is essential to protect against incidental skin contact.[9]
Respiratory Protection: When handling the solid compound outside of a fume hood where dust may be generated, a NIOSH-approved respirator for particulates is necessary.[10]
Spill Management: Rapid and Safe Response
Even with meticulous planning, spills can occur. A well-rehearsed spill response plan is crucial to mitigate potential hazards. This protocol differentiates between minor and major spills.[11]
Minor Spill Cleanup Protocol (Solid Compound)
A minor spill is a small quantity of solid that can be safely managed by trained laboratory personnel.[11]
Step-by-Step Procedure:
Alert Personnel: Immediately notify others in the vicinity.
Restrict Access: Cordon off the affected area to prevent the spread of contamination.
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the generation of airborne dust.[11][12] Do not use combustible materials like paper towels for the initial cleanup.[11][12]
Collection: Carefully sweep the material into a designated hazardous waste container.[1] Use tools that will not generate dust. A vacuum cleaner fitted with a HEPA filter may be used if available and appropriate.[10]
Decontamination: Decontaminate the spill area with a soap and water solution.[12]
Waste Disposal: All cleanup materials, including contaminated gloves and absorbent, must be placed in a sealed and properly labeled hazardous waste container.[11][12]
Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department as per your institution's policy.[12]
Major Spill Response
A major spill involves a large quantity of the substance or occurs in a public area. In such an event, the immediate priority is personnel safety.
Evacuate: Immediately evacuate the area.
Alert: Activate the nearest fire alarm and notify your institution's emergency response team or EHS.[13]
Isolate: If safe to do so, close the doors to the affected area to contain vapors and dust.
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
Waste Collection and Disposal: A Systematic Approach
The disposal of diphenyl-1,3-thiazole-4-carboxylic acid must comply with all local, state, and federal regulations, which are primarily guided by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][14][15]
Waste Characterization
Diphenyl-1,3-thiazole-4-carboxylic acid waste is classified as hazardous due to its irritant properties and potential aquatic toxicity.[16] It should not be disposed of in regular trash or down the drain.[5][17]
Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.[8]
Protocol:
Designated Container: Collect all waste diphenyl-1,3-thiazole-4-carboxylic acid (solid, contaminated materials, and solutions) in a dedicated, properly labeled hazardous waste container.[12]
Container Compatibility: The container must be made of a material compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable for organic acids.[16] Ensure the container is in good condition with a secure, leak-proof lid.[5][18]
Labeling: As soon as you begin accumulating waste, affix a hazardous waste label.[18] The label must include:
The words "Hazardous Waste"
The full chemical name: "diphenyl-1,3-thiazole-4-carboxylic acid" (no abbreviations)
The accumulation start date
The specific hazards (e.g., Irritant, Environmental Hazard)
Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[19] This area must be under the control of laboratory personnel and away from drains.[19] The container must be segregated from incompatible materials, particularly bases and strong oxidizing agents, using physical barriers or secondary containment.[5][8][19]
Secondary Containment: All liquid waste containers must be placed in a secondary containment bin that can hold the entire volume of the container.[5][19]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of diphenyl-1,3-thiazole-4-carboxylic acid.
Caption: Decision workflow for the disposal of diphenyl-1,3-thiazole-4-carboxylic acid.
Requesting Disposal
Once the waste container is full or has been in accumulation for the maximum allowable time (typically six months for academic labs), a pickup must be scheduled with your institution's EHS or a certified hazardous waste disposal company.[5][19] Do not mix different waste streams in the same container, as this can create unknown hazards and significantly increase disposal costs.[8]
Conclusion: Fostering a Culture of Safety
The proper disposal of diphenyl-1,3-thiazole-4-carboxylic acid is not merely a regulatory hurdle but a professional responsibility. By integrating these protocols into your laboratory's standard operating procedures, you contribute to a safer research environment and protect our shared ecosystem. This guide serves as a foundational resource; always consult your institution's specific Chemical Hygiene Plan and your designated EHS professionals for any questions.
References
SAFETY DATA SHEET. (2025, October 7). [Source not available].
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
How to Properly Dispose Chemical Hazardous Waste. (2018, November 28). NSTA. [Link]
How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. [Link]
Hazardous Waste Disposal Guide. (2023, February 27). Research Safety. [Link]